molecular formula C19H22N2O5 B1381211 2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide CAS No. 1432053-74-1

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide

Cat. No. B1381211
M. Wt: 358.4 g/mol
InChI Key: NBSUIUZIFBJHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide” is a complex organic molecule . It is also known as flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic as well as a weak dopamine reuptake inhibitor .


Molecular Structure Analysis

The molecular formula of the compound is C19H22N2O5 . The structure of the compound in the crystalline state and in solution possess the chair conformation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.38800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Future Directions

The inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects . It was patented in 2013, and pre-clinical trials have been underway since December 2015 . This suggests that there is ongoing research into the potential uses and benefits of this compound.

properties

IUPAC Name

2-[4-[3-[4-(2-amino-2-oxoethyl)-3-hydroxyphenoxy]propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c20-18(23)10-13-2-5-15(6-3-13)25-8-1-9-26-16-7-4-14(11-19(21)24)17(22)12-16/h2-7,12,22H,1,8-11H2,(H2,20,23)(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSUIUZIFBJHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCCCOC2=CC(=C(C=C2)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(4-(2-Amino-2-oxoethyl)-3-hydroxyphenoxy)-propoxy)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.